Fepitrizol
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Overview
Description
Fepitrizol is a chemical compound with the molecular formula C15H14N4O and a molecular weight of 266.3 g/mol . It is also known by its systematic name 1-methyl-3-(3-pyridyl)-5-(2-hydroxymethylphenyl)-1H-1,2,4-triazole . This compound is characterized by its triazole ring structure, which is a common feature in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fepitrizol can be synthesized through a multi-step process involving the formation of the triazole ring and subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize yield and minimize impurities. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Fepitrizol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Fepitrizol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of fepitrizol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Fepitrizol can be compared with other triazole-containing compounds, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Itraconazole: Another antifungal agent with a broader spectrum of activity.
Voriconazole: A triazole antifungal with enhanced activity against certain fungal species.
Properties
CAS No. |
53415-46-6 |
---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
[2-(2-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)phenyl]methanol |
InChI |
InChI=1S/C15H14N4O/c1-19-15(13-7-3-2-5-12(13)10-20)17-14(18-19)11-6-4-8-16-9-11/h2-9,20H,10H2,1H3 |
InChI Key |
UDBQGHIODMCIFZ-UHFFFAOYSA-N |
SMILES |
CN1C(=NC(=N1)C2=CN=CC=C2)C3=CC=CC=C3CO |
Canonical SMILES |
CN1C(=NC(=N1)C2=CN=CC=C2)C3=CC=CC=C3CO |
Synonyms |
1-methyl-3-(3-pyridyl)-5-(2-hydroxymethylphenyl)-1H-1,2,4-triazole MPHMPT |
Origin of Product |
United States |
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